![molecular formula C45H37ClP2Ru B12353798 Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)-](/img/structure/B12353798.png)
Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)- is an organoruthenium compound known for its stability and versatility in various chemical reactions. This compound is characterized by its half-sandwich structure, where the ruthenium center is coordinated to an indenyl ligand and two triphenylphosphine ligands, along with a chloride ion. It is widely used in organometallic chemistry and catalysis due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)- typically involves the reaction of ruthenium(III) chloride with triphenylphosphine and an indenyl ligand. The reaction is carried out in an organic solvent such as ethanol under reflux conditions. The general reaction scheme is as follows:
RuCl3+2PPh3+IndH→RuCl(PPh3)2(Ind)+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligand can be substituted by other ligands such as carbon monoxide or phosphines.
Oxidation and Reduction Reactions: The ruthenium center can undergo oxidation and reduction, altering its oxidation state and reactivity.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes.
Common Reagents and Conditions
Common reagents used in these reactions include phenylacetylene, carbon monoxide, and sodium methoxide. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the compound.
Major Products Formed
Phenyl Vinylidene Complex: Formed by the reaction with phenylacetylene.
Carbonyl Complex: Formed by the substitution of chloride with carbon monoxide.
Hydride Complex: Formed by the reaction with sodium methoxide.
科学研究应用
Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)- has a wide range of applications in scientific research:
Catalysis: Used as a catalyst in various organic transformations, including hydrogenation, isomerization, and polymerization reactions.
Medicinal Chemistry: Investigated for its potential use in anticancer therapies due to its ability to interact with DNA and proteins.
Material Science: Employed in the synthesis of advanced materials, such as conductive polymers and nanomaterials.
Biological Studies: Used as a probe to study biological processes and interactions at the molecular level.
作用机制
The mechanism of action of Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)- involves coordination to target molecules through its ruthenium center. The compound can interact with various molecular targets, including DNA, proteins, and small organic molecules. The pathways involved in its action include:
Coordination to DNA: Leading to the inhibition of DNA replication and transcription.
Protein Binding: Modulating the activity of enzymes and other proteins.
Catalytic Activity: Facilitating chemical transformations through its catalytic properties.
相似化合物的比较
Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)- can be compared with other similar organoruthenium compounds, such as:
Chloro(cyclopentadienyl)bis(triphenylphosphine)ruthenium: Similar structure but with a cyclopentadienyl ligand instead of an indenyl ligand.
Tris(acetonitrile)cyclopentadienylruthenium hexafluorophosphate: Contains labile acetonitrile ligands, making it more reactive in certain transformations.
The uniqueness of Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)- lies in its stability and versatility, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C45H37ClP2Ru |
|---|---|
分子量 |
776.2 g/mol |
IUPAC 名称 |
chlororuthenium(1+);1H-inden-1-ide;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C9H7.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-5-9-7-3-6-8(9)4-1;;/h2*1-15H;1-7H;1H;/q;;-1;;+2/p-1 |
InChI 键 |
YDWKDVVMEDYMIF-UHFFFAOYSA-M |
规范 SMILES |
[CH-]1C=CC2=CC=CC=C21.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


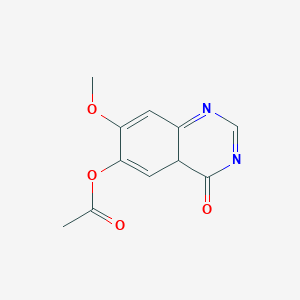
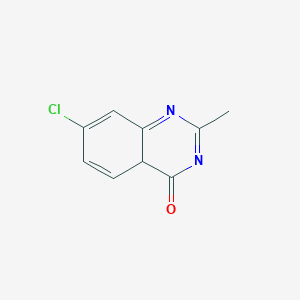
![4-[(1,3-Dimethyl-2,6-dioxopurin-3-ium-8-yl)methylamino]benzoic acid](/img/structure/B12353733.png)
![6-benzyl-3-pyridin-4-yl-2,3,3a,4,4a,5,8,8a,9,9a-decahydro-1H-pyrazolo[4,3-g]quinazolin-7-one](/img/structure/B12353744.png)
![2-[5-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]pyrazolidin-3-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B12353747.png)

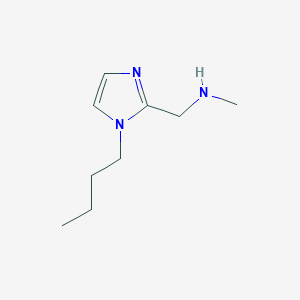
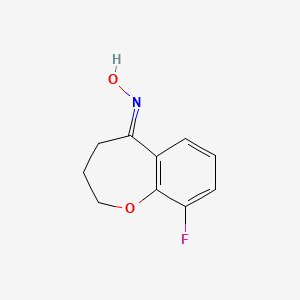
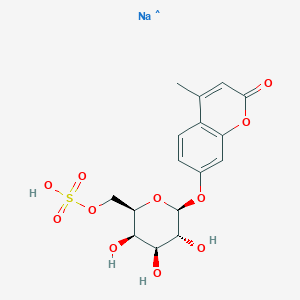
![N-[(6-methyl-2-oxo-4-propylpiperidin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12353777.png)

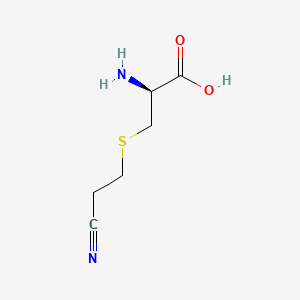
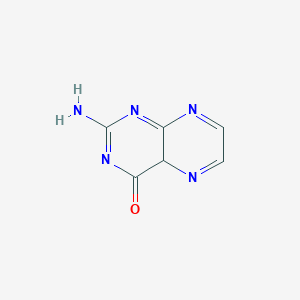
![5-[[6-amino-1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[6-amino-2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12353830.png)
